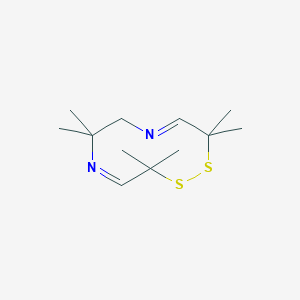
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two sulfur atoms and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiol with a diamine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include redox reactions and sulfur transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5,8-Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Dithiane: A simpler sulfur-containing ring structure used in organic synthesis.
Thiazole: A sulfur and nitrogen-containing heterocycle with biological activity.
Uniqueness
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
90905-95-6 |
|---|---|
Molekularformel |
C12H22N2S2 |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
3,3,7,7,10,10-hexamethyl-6H-1,2,5,8-dithiadiazecine |
InChI |
InChI=1S/C12H22N2S2/c1-10(2)7-13-8-11(3,4)15-16-12(5,6)9-14-10/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
HXRBYCOCKGGJQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN=CC(SSC(C=N1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


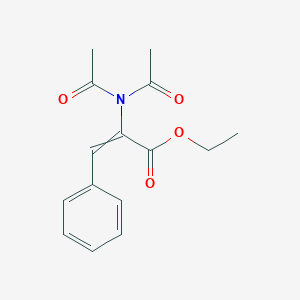
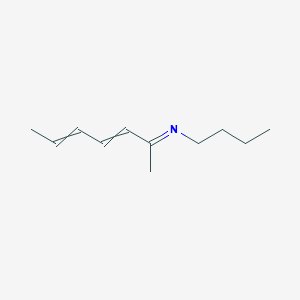

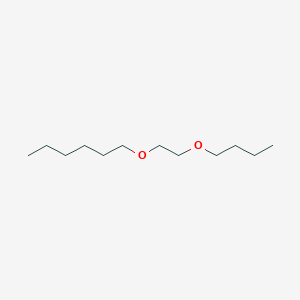


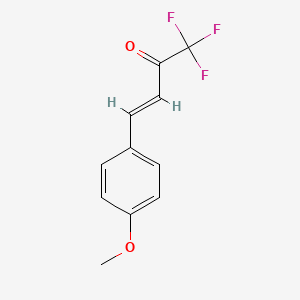
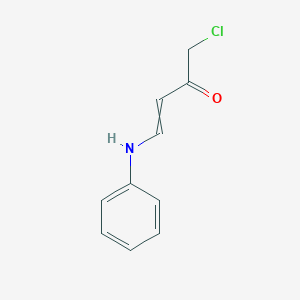
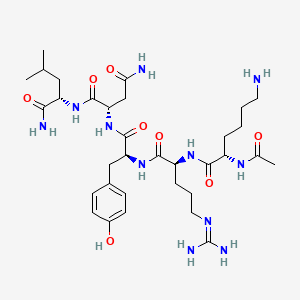
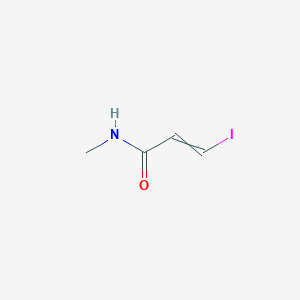
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
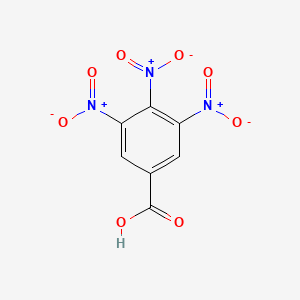
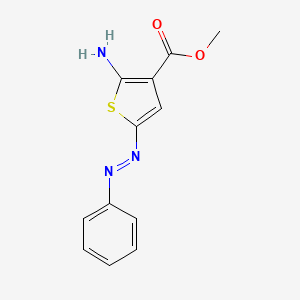
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
